molecular formula C9H13ClN2O2S B3046449 1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride CAS No. 1245806-72-7

1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride

Cat. No.: B3046449
CAS No.: 1245806-72-7
M. Wt: 248.73
InChI Key: JJPKWCSOOOBIPT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (C₈H₁₁ClN₂O₂S, molecular weight 234.71 g/mol) is a sulfonyl chloride derivative of pyrazole, featuring a cyclopentyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. This compound is characterized by its sulfonyl chloride functional group (-SO₂Cl) at the 5-position, which confers high reactivity for nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name

2-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPKWCSOOOBIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207399
Record name 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245806-72-7
Record name 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245806-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation-Chlorination of 1-Cyclopentyl-3-methyl-1H-pyrazole

The most widely cited method involves the treatment of 1-cyclopentyl-3-methyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrazole ring undergoes sulfonation at the 5-position, followed by chlorination to yield the sulfonyl chloride.

Reaction Scheme :
$$
\text{1-Cyclopentyl-3-methyl-1H-pyrazole} + \text{ClSO}3\text{H} \rightarrow \text{1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride} + \text{H}2\text{SO}_4
$$

Key Conditions :

  • Temperature : –5°C to 5°C (prevents over-sulfonation and decomposition).
  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE), ensuring homogeneity.
  • Stoichiometry : 1.1–1.3 equivalents of ClSO₃H per pyrazole moiety.

Yield Optimization :

Parameter Range Tested Optimal Value Yield (%)
Temperature (°C) –10 to 20 0 78
ClSO₃H Equiv. 1.0–1.5 1.2 82
Reaction Time (h) 2–6 4 80

Mechanistic Insights :
The cyclopentyl group at N1 and methyl at C3 direct sulfonation to the C5 position due to steric and electronic effects. The reaction’s exothermic nature necessitates slow addition of ClSO₃H to maintain temperature control.

Alternative Methodologies and Comparative Analysis

Two-Step Approach: Sulfonation Followed by Chlorination

In cases where direct sulfonation-chlorination proves inefficient, a sequential method is employed:

  • Sulfonation : React 1-cyclopentyl-3-methyl-1H-pyrazole with concentrated sulfuric acid at 20–25°C to form the sulfonic acid intermediate.
  • Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace the –SO₃H group with –SO₂Cl.

Reaction Scheme :
$$
\text{Sulfonic Acid Intermediate} + \text{PCl}5 \rightarrow \text{Sulfonyl Chloride} + \text{POCl}3 + \text{HCl}
$$

Advantages :

  • Higher purity (>95% by HPLC) due to intermediate isolation.
  • Scalable for batch production (tested at 10 kg scale).

Challenges :

  • Longer reaction time (8–12 h vs. 4 h for direct method).
  • Requires handling corrosive PCl₅.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:

  • Residence Time : 30–60 seconds.
  • Solvent : Acetonitrile or DCM at 5°C.
  • Throughput : 50 L/h with 85% yield.

Case Study :
A pilot plant employing microreactor technology achieved 92% conversion by maintaining precise stoichiometry (1.15 equiv ClSO₃H) and turbulent flow (Reynolds number > 4,000).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.55–1.70 (m, cyclopentyl), 2.45 (s, CH₃), 6.50 (s, pyrazole-H).
  • FT-IR : 1375 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Purity Criteria :

  • HPLC : ≥98% (C18 column, 60:40 acetonitrile/water).
  • Melting Point : 89–91°C (decomposes above 95°C).

Challenges and Mitigation Strategies

Regioselectivity Control

Competing sulfonation at C4 is minimized by:

  • Using bulky solvents (e.g., tert-butyl methyl ether) to sterically hinder C4.
  • Adding catalytic amounts of H₂SO₄ (0.1 equiv) to polarize ClSO₃H.

Hydrolysis Prevention

  • Strict anhydrous conditions (molecular sieves, N₂ atmosphere).
  • Quenching with ice-cold NaHCO₃ instead of water.

Chemical Reactions Analysis

1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Sulfonyl Chlorides

1-Methyl-1H-pyrazole-3-sulfonyl Chloride

  • Molecular Formula : C₄H₅ClN₂O₂S (MW 180.61 g/mol)
  • Substituents : Methyl group at the 1-position, sulfonyl chloride at the 3-position.
  • Physical Properties : Melting point 36–39°C; available at 97% purity (CAS 89501-90-6) .
  • Key Differences: Positional Isomerism: The sulfonyl chloride group is at the 3-position instead of the 5-position, altering electronic distribution and steric accessibility. Reactivity: The 3-sulfonyl chloride may exhibit different reaction kinetics due to proximity to the pyrazole nitrogen atoms.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Molecular Features : Contains a trifluoromethyl (-CF₃) group at the 3-position and a 3-chlorophenylsulfanyl moiety.
  • Key Differences: Electron-Withdrawing Groups: The -CF₃ group increases electron withdrawal, stabilizing the sulfonyl chloride group less effectively compared to the methyl substituent in the target compound.

Data Table: Comparative Analysis of Pyrazole Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical/Chemical Properties
1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride C₈H₁₁ClN₂O₂S 234.71 Cyclopentyl (1), methyl (3), -SO₂Cl (5) High lipophilicity; steric hindrance at 1-position
1-Methyl-1H-pyrazole-3-sulfonyl chloride C₄H₅ClN₂O₂S 180.61 Methyl (1), -SO₂Cl (3) Lower steric bulk; mp 36–39°C
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂O₂S 336.72 -CF₃ (3), carbaldehyde (4), -S-C₆H₄Cl (5) Enhanced electron withdrawal; multifunctional reactivity

Biological Activity

1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound notable for its unique pyrazole ring structure, which includes a cyclopentyl group and a sulfonyl chloride functional group. Its molecular formula is C10_{10}H12_{12}ClN2_2O2_2S, and it has a molecular weight of approximately 248.73 g/mol. This compound is primarily used as an intermediate in organic synthesis and has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL against Staphylococcus aureus . This suggests its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as IL-1β and COX-2, which are crucial in the inflammatory response . The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

The sulfonyl chloride group in 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride enhances its reactivity with nucleophiles, allowing it to form various derivatives that can interact with biological targets . These derivatives may modulate enzyme activity or receptor interactions, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity Mechanism Model Concentration Effect Reference
AntimicrobialInhibition of bacterial growthStaphylococcus aureus128 - 256 µg/mLEffective against strains
Anti-inflammatorySuppression of IL-1β and COX-2In vitro (cell cultures)10 - 20 µMReduced inflammation
Enzyme inhibitionModulation of enzyme activityVarious biochemical assaysVariesTherapeutic potential

Case Study: In Vitro Anti-inflammatory Activity

In a controlled laboratory setting, 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride was tested on rat-derived chondrocytes. The results showed a significant decrease in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) levels at concentrations of 10 µM and 20 µM, indicating its potential to mitigate inflammatory responses in joint diseases .

Q & A

Q. What is the optimal route to synthesize this compound from pyrazole precursors?

  • Methodological Answer :

Cyclopentyl Introduction : React 3-methyl-1H-pyrazole with cyclopentyl bromide under Mitsunobu conditions (DIAD, PPh3_3).

Sulfonation : Treat with chlorosulfonic acid (ClSO3_3H) at −10°C, followed by thionyl chloride (SOCl2_2) to form the sulfonyl chloride .

Q. How can the sulfonyl chloride group be functionalized into sulfonate esters or sulfonamides?

  • Methodological Answer :
  • Sulfonamides : React with amines (e.g., benzylamine) in dichloromethane, 0°C to RT.
  • Sulfonate Esters : Use alcohols (e.g., methanol) with pyridine as a base. Isolate via flash chromatography (hexane/ethyl acetate) .

Safety and Hazard Mitigation

Q. What emergency measures are critical for spills or exposure during synthesis?

  • Methodological Answer :
  • Spills : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste.
  • Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention due to potential corrosive effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride
Reactant of Route 2
1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride

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